

Boc-NH-PEG5-CH₂CH₂COOH chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-NH-PEG5-CH₂CH₂COOH

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In-Depth Technical Guide: Boc-NH-PEG5-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **Boc-NH-PEG5-CH₂CH₂COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and IUPAC Name

Boc-NH-PEG5-CH₂CH₂COOH is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine group at one terminus and a carboxylic acid group at the other, connected by a five-unit ethylene glycol chain.

- Common Name: **Boc-NH-PEG5-CH₂CH₂COOH**
- Synonyms: t-Boc-N-Amido-PEG5-Propionic acid, Boc-PEG5-acid
- IUPAC Name: 3-(2-(2-(2-(2-((tert-butyloxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid. An alternative systematic name is 1-(tert-butyl) 17-oxo-1,16-dioxa-5,8,11,14-tetraaza-17-icosanedioate.

The core structure consists of three key components:

- **Boc Protecting Group:** A tert-butyloxycarbonyl group that masks the primary amine, preventing it from reacting during chemical syntheses. This group can be readily removed under mild acidic conditions to expose the reactive amine.
- **PEG5 Linker:** A hydrophilic chain of five ethylene glycol units. This PEG spacer enhances the solubility of the molecule in aqueous media and provides spatial separation between conjugated molecules.
- **Propionic Acid Terminus:** A carboxylic acid group that can be activated to react with primary amines, forming stable amide bonds.

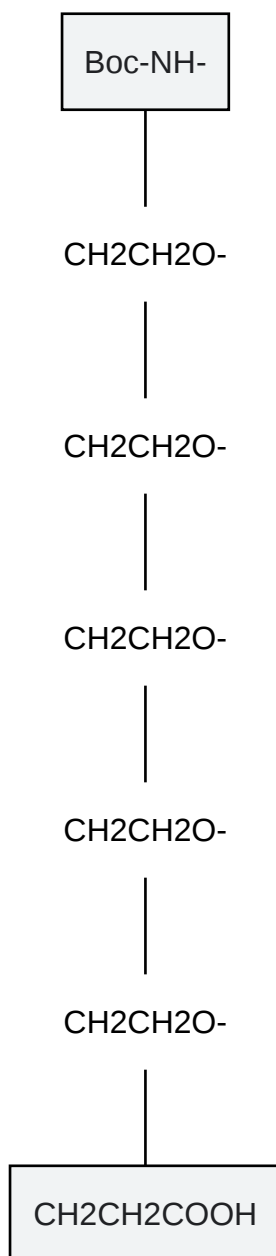
Physicochemical Properties

The quantitative properties of **Boc-NH-PEG5-CH₂CH₂COOH** are summarized in the table below.

Property	Value	Reference
CAS Number	1347750-78-0	[1][2][3]
Molecular Formula	C ₁₈ H ₃₅ NO ₉	[1][2]
Molecular Weight	409.47 g/mol	[1]
Appearance	Viscous Liquid	[1]

Molecular Structure Visualization

The chemical structure of **Boc-NH-PEG5-CH₂CH₂COOH** is depicted below.



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Caption: Chemical structure of **Boc-NH-PEG5-CH2CH2COOH**.

Experimental Protocols for Structural Characterization

Confirmation of the identity, purity, and structural integrity of **Boc-NH-PEG5-CH2CH2COOH** is critical. The following are standard methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is a powerful technique for verifying the structure of PEG derivatives.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **Boc-NH-PEG5-CH₂CH₂COOH** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- **Spectral Analysis:**
 - **Boc Group:** A characteristic singlet peak will appear around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
 - **PEG Backbone:** A complex multiplet or a broad singlet will be observed between 3.5 and 3.7 ppm, integrating to the 20 protons of the -(CH₂CH₂O)₅- chain.
 - **Propionic Acid Moiety:** Triplets corresponding to the -O-CH₂-CH₂-COOH protons will be present, typically around 3.7 ppm and 2.5 ppm, respectively.
 - **NH Proton:** A broad singlet corresponding to the carbamate proton will also be visible.

The integration ratios of these signals should be consistent with the number of protons in each part of the molecule, confirming the structure.

Mass Spectrometry (MS)

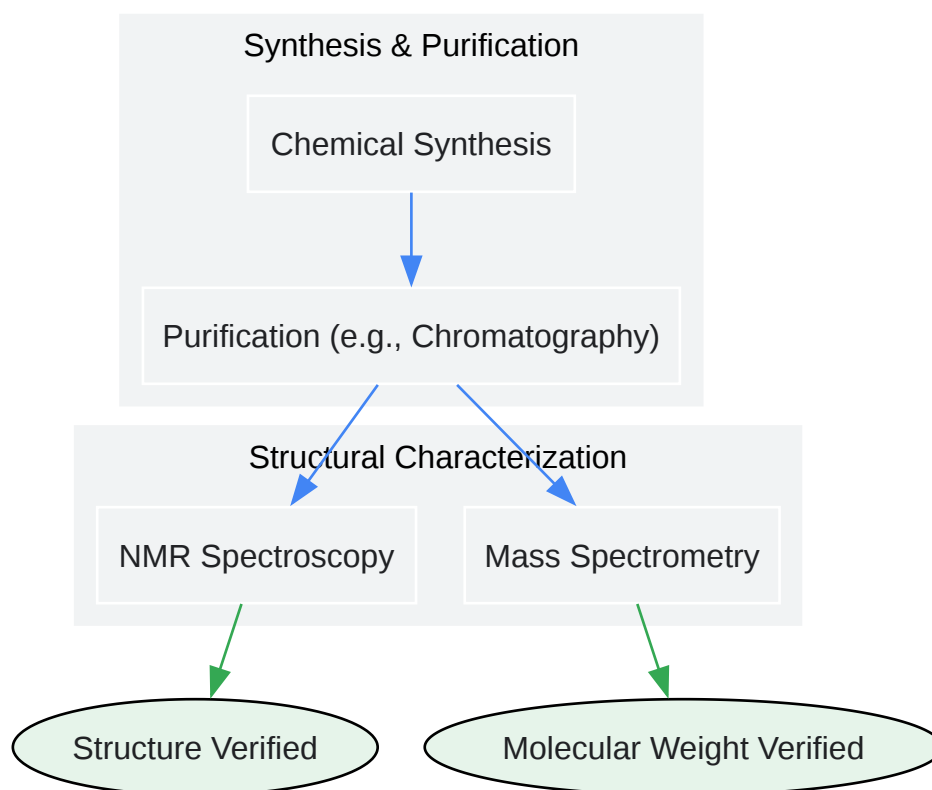
Mass spectrometry is employed to confirm the molecular weight of the compound.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
- **Ionization:** Use electrospray ionization (ESI) to generate gas-phase ions.

- **Mass Analysis:** Analyze the ions using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Data Analysis:** The resulting spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 410.2381 or other adducts (e.g., $[M+Na]^+$). The high-resolution mass measurement allows for confirmation of the elemental composition.

The experimental workflow for characterization is illustrated below.



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Caption: Workflow for the synthesis and characterization of **Boc-NH-PEG5-CH₂CH₂COOH**.

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- To cite this document: BenchChem. [Boc-NH-PEG5-CH₂CH₂COOH chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611216#boc-nh-peg5-ch2ch2cooh-chemical-structure-and-iupac-name]

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